molecular formula C22H34O7 B13406493 7,8-Dehydro Nalmefene

7,8-Dehydro Nalmefene

Cat. No.: B13406493
M. Wt: 410.5 g/mol
InChI Key: OHCQJHSOBUTRHG-KCXKUJPUSA-N
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Description

7,8-Dehydro Nalmefene is a derivative of nalmefene, an opioid receptor antagonist. Nalmefene is primarily used in the treatment of opioid overdose and alcohol dependence. The compound this compound shares similar structural characteristics with nalmefene but has unique properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dehydro Nalmefene typically involves the modification of nalmefene through specific chemical reactions. One common method is the Wittig reaction, which converts naltrexone to nalmefene by replacing the ketone group at the C6 position with a methylene group . This reaction is carried out under controlled conditions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis processes that ensure high yield and purity. The compound is often produced as a hydrochloride salt to enhance its stability and solubility. The production process includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

7,8-Dehydro Nalmefene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered pharmacological properties.

Scientific Research Applications

7,8-Dehydro Nalmefene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,8-Dehydro Nalmefene involves its interaction with opioid receptors. It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor . By blocking these receptors, the compound prevents the binding of opioid molecules, thereby inhibiting their effects. This mechanism is crucial in reversing opioid-induced respiratory depression and reducing alcohol consumption.

Comparison with Similar Compounds

Similar Compounds

    Nalmefene: The parent compound, used for opioid overdose and alcohol dependence treatment.

    Naltrexone: Another opioid antagonist with similar uses but different pharmacokinetic properties.

    Naloxone: A short-acting opioid antagonist used primarily for emergency treatment of opioid overdose.

Uniqueness

7,8-Dehydro Nalmefene is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its analogs. Its prolonged duration of action and potential for fewer side effects make it a promising candidate for further research and therapeutic applications .

Properties

Molecular Formula

C22H34O7

Molecular Weight

410.5 g/mol

IUPAC Name

[(4aR,5S,6S,6aR,10R,10aR,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate

InChI

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15+,16-,17+,19?,20+,21-,22-/m1/s1

InChI Key

OHCQJHSOBUTRHG-KCXKUJPUSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@H]2[C@]([C@@H](CCC2(C)C)O)([C@]3([C@@]1(OC(CC3=O)(C)C=C)C)O)C)O

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O

Origin of Product

United States

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